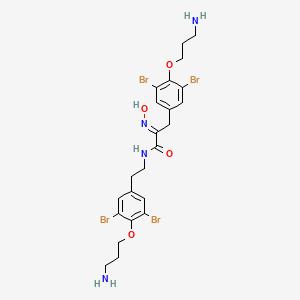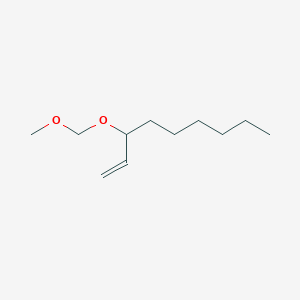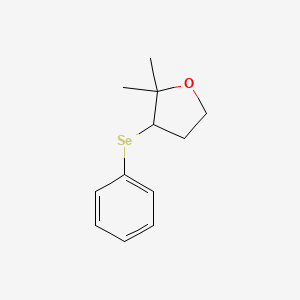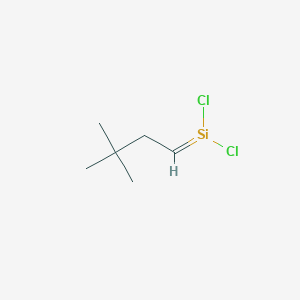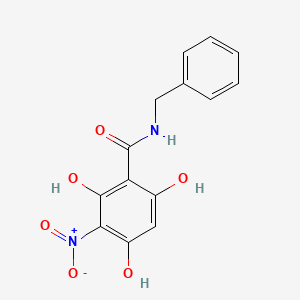
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide is an organic compound with a complex structure that includes a benzyl group, multiple hydroxyl groups, and a nitro group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of a benzyl-substituted benzamide, followed by hydroxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step often involves the use of strong bases like sodium hydroxide or potassium hydroxide in the presence of an oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzyl compounds.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl groups may also play a role in binding to enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2,4,6-trihydroxybenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-Benzyl-3-nitrobenzamide: Lacks the hydroxyl groups, affecting its solubility and interaction with biological targets.
2,4,6-Trihydroxy-3-nitrobenzamide: Lacks the benzyl group, which may influence its ability to undergo certain chemical reactions.
Uniqueness
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
129227-97-0 |
|---|---|
Molekularformel |
C14H12N2O6 |
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
N-benzyl-2,4,6-trihydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O6/c17-9-6-10(18)12(16(21)22)13(19)11(9)14(20)15-7-8-4-2-1-3-5-8/h1-6,17-19H,7H2,(H,15,20) |
InChI-Schlüssel |
TUPKTPUXGINPSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C=C2O)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


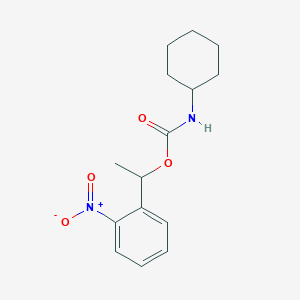
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)


![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
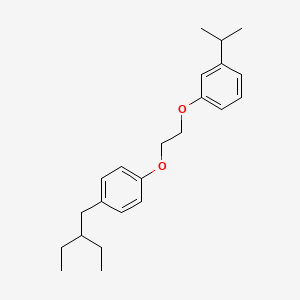

![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)


